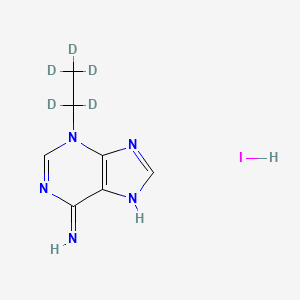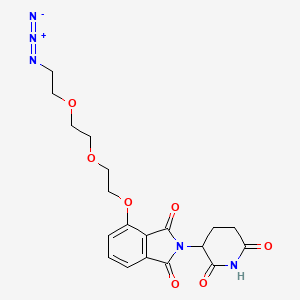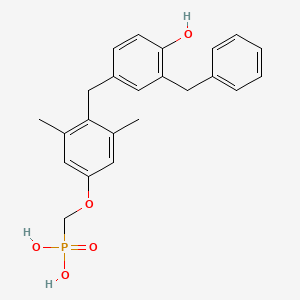
((4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy)methyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VK-0214 is a novel, orally available small molecule that acts as a selective thyroid hormone receptor beta agonist. It has been developed by Viking Therapeutics and has shown promise in treating X-linked adrenoleukodystrophy, a rare and often fatal metabolic disorder characterized by the accumulation of very long chain fatty acids in the body .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for VK-0214 have not been extensively detailed in publicly available sources. it is known that VK-0214 is a small molecule synthesized through organic chemistry techniques. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Analyse Chemischer Reaktionen
VK-0214 primarily undergoes metabolic reactions in the body. As a thyroid hormone receptor beta agonist, it interacts with specific receptors and influences gene expression. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the context of its therapeutic use. Instead, its primary interactions are with biological molecules and receptors .
Wissenschaftliche Forschungsanwendungen
VK-0214 has significant scientific research applications, particularly in the field of medicine. It has been studied for its potential to treat X-linked adrenoleukodystrophy by reducing the levels of very long chain fatty acids in plasma and tissues. This reduction is achieved through the activation of the ABCD2 gene, which encodes a compensatory transporter protein that helps metabolize very long chain fatty acids . Additionally, VK-0214 has been granted orphan drug designation by the FDA for the treatment of X-linked adrenoleukodystrophy .
Wirkmechanismus
VK-0214 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding activates the receptor, leading to the upregulation of the ABCD2 gene. The ABCD2 gene encodes a protein that helps transport and metabolize very long chain fatty acids, thereby reducing their accumulation in the body. This mechanism is particularly beneficial for patients with X-linked adrenoleukodystrophy, as it helps mitigate the symptoms and progression of the disease .
Vergleich Mit ähnlichen Verbindungen
VK-0214 is unique in its selectivity for thyroid hormone receptor beta and its potential to treat X-linked adrenoleukodystrophy. Similar compounds include other thyroid hormone receptor agonists, such as liothyronine and levothyroxine, which are used to treat thyroid disorders. these compounds do not have the same selectivity for thyroid hormone receptor beta and are not specifically targeted for the treatment of X-linked adrenoleukodystrophy .
Eigenschaften
CAS-Nummer |
852949-30-5 |
|---|---|
Molekularformel |
C23H25O5P |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid |
InChI |
InChI=1S/C23H25O5P/c1-16-10-21(28-15-29(25,26)27)11-17(2)22(16)14-19-8-9-23(24)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,24H,12,14-15H2,1-2H3,(H2,25,26,27) |
InChI-Schlüssel |
GFJCILQBXUTOGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


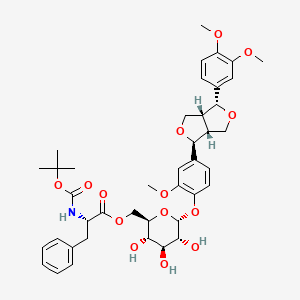
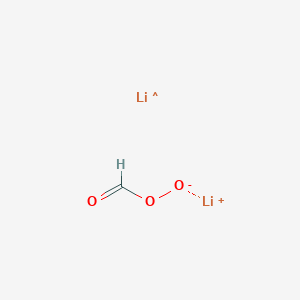
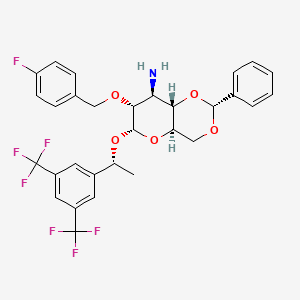
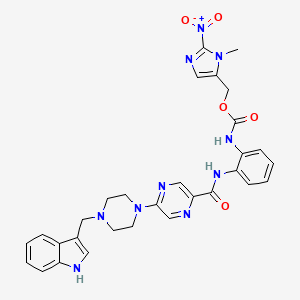
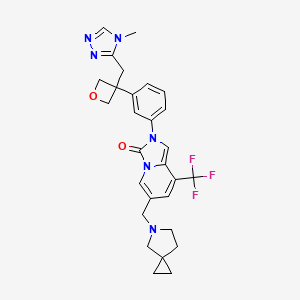
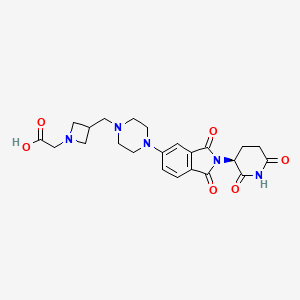
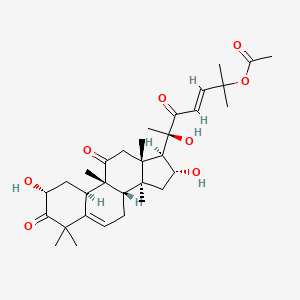
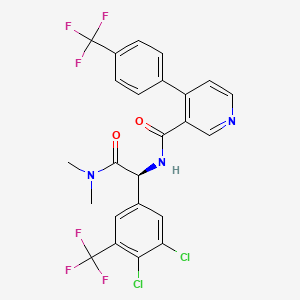
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
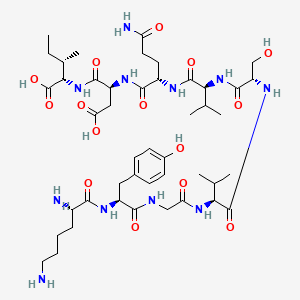
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)

